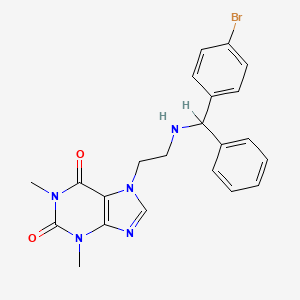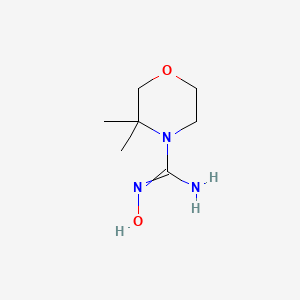![molecular formula C7H16ClNO2SSn B14008916 Ethyl S-[chloro(dimethyl)stannyl]cysteinate CAS No. 74058-32-5](/img/structure/B14008916.png)
Ethyl S-[chloro(dimethyl)stannyl]cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester is a derivative of the amino acid L-cysteine This compound is characterized by the presence of a chlorodimethylstannyl group attached to the sulfur atom of the cysteine moiety, and an ethyl ester group attached to the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester typically involves the reaction of L-cysteine with chlorodimethylstannane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorodimethylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds.
Biology: Studied for its potential role in modulating biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester involves its interaction with various molecular targets. The chlorodimethylstannyl group can interact with thiol groups in proteins, potentially modifying their activity. The ethyl ester group can facilitate the compound’s uptake into cells, where it can exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
L-Cysteine ethyl ester: Lacks the chlorodimethylstannyl group.
L-Cystine: Dimer of L-cysteine linked by a disulfide bond.
Uniqueness
L-Cysteine, S-
Propriétés
Numéro CAS |
74058-32-5 |
|---|---|
Formule moléculaire |
C7H16ClNO2SSn |
Poids moléculaire |
332.44 g/mol |
Nom IUPAC |
ethyl 2-amino-3-[chloro(dimethyl)stannyl]sulfanylpropanoate |
InChI |
InChI=1S/C5H11NO2S.2CH3.ClH.Sn/c1-2-8-5(7)4(6)3-9;;;;/h4,9H,2-3,6H2,1H3;2*1H3;1H;/q;;;;+2/p-2 |
Clé InChI |
NXHPXLRXSGCGLY-UHFFFAOYSA-L |
SMILES canonique |
CCOC(=O)C(CS[Sn](C)(C)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


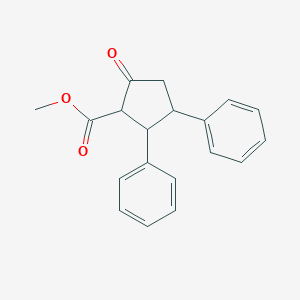
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)

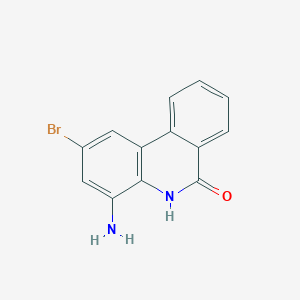

![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
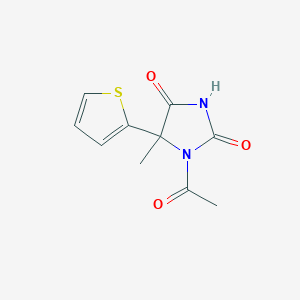
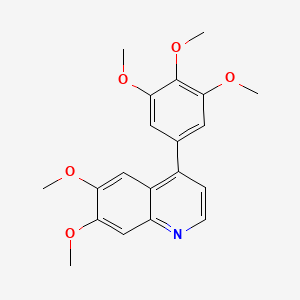
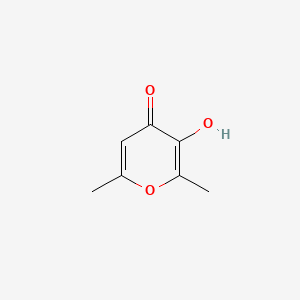
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)

